3-Bromo-5-methoxypyridine

Nitration Regioselectivity Pyridine N-oxide

This meta-substituted building block is optimized for pharmaceutical (RET kinase inhibitor) and agrochemical (kresoxim-methyl) syntheses. Its unique 3-Bromo-5-methoxy pattern guarantees regioselective functionalization and >85% cross-coupling yields. Using isomeric alternatives risks synthesis failure. Available in up to 99.5% purity, with stable ambient storage conditions, making it ideal for scalable CDMO and discovery workflows.

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 50720-12-2
Cat. No. B189597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-methoxypyridine
CAS50720-12-2
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=CC(=CN=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3
InChIKeyFZWUIWQMJFAWJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-methoxypyridine (CAS 50720-12-2): A Meta-Substituted Pyridine Building Block for Regioselective Cross-Coupling in Medicinal Chemistry and Agrochemical Synthesis


3-Bromo-5-methoxypyridine (CAS 50720-12-2) is a meta-substituted halogenated pyridine derivative characterized by a bromine atom at the 3-position and a methoxy group at the 5-position on the pyridine ring . With a molecular formula of C₆H₆BrNO and a molecular weight of 188.02 g/mol [1], this white to yellow low-melting solid (mp 31–35 °C) exhibits a predicted LogP of approximately 1.5–2.2, indicating moderate lipophilicity . Its 1,3,5-substitution pattern creates a unique electronic environment where the electron-donating methoxy group (‒OCH₃) activates the ring while the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Mizoroki-Heck couplings [2]. This compound is primarily utilized as a versatile intermediate in the synthesis of pharmaceutical agents—particularly kinase inhibitors and RET-targeting therapeutics—and in the development of novel agrochemicals [3]. Unlike its isomeric counterparts or alternative halogenated pyridines, the specific meta-substitution pattern of 3-bromo-5-methoxypyridine enables predictable regioselectivity in further functionalization and imparts distinct electronic properties that are critical for target binding in drug discovery programs.

Why 3-Bromo-5-methoxypyridine Cannot Be Casually Replaced by Other Bromomethoxypyridine Isomers or Alternative Halogenated Pyridines


The substitution pattern on the pyridine ring is not a trivial detail; it fundamentally dictates electronic distribution, regioselectivity in cross-coupling, and the physicochemical properties of downstream products. Replacing 3-bromo-5-methoxypyridine with a positional isomer such as 5-bromo-2-methoxypyridine (CAS 13472-85-0) or an alternative halogenated analog like 3,5-dibromopyridine (CAS 625-92-3) introduces significant variations in reactivity and product profiles [1]. For instance, the methoxy group at the 5-position in the target compound exerts a distinct electron-donating resonance effect that alters the reactivity of the bromine at the 3-position compared to isomers where the methoxy group occupies the 2-position [2]. Furthermore, the nitration of the corresponding N-oxide derivative of 3-bromo-5-methoxypyridine yields exclusively the 6-nitro product, whereas the 3-bromo and 3,5-dibromo analogs yield the 4-nitro isomer—demonstrating that the methoxy group's presence and position dramatically alter the regiochemical outcome of electrophilic aromatic substitution [3]. In cross-coupling applications, the electronic and steric environment around the bromine atom affects catalyst compatibility and reaction kinetics [4]. Consequently, substituting 3-bromo-5-methoxypyridine with a cheaper or more readily available bromopyridine derivative risks: (i) failure to achieve the desired regioselectivity in subsequent synthetic steps, (ii) altered pharmacokinetic or binding properties of final drug candidates due to changes in molecular topology and electron density, and (iii) reduced yield or complete reaction failure in optimized cross-coupling protocols . The following quantitative evidence section substantiates these claims with specific, comparator-based data.

Quantitative Differentiation of 3-Bromo-5-methoxypyridine: Direct Comparative Data Against Closest Analogs


Regioselective Nitration of N-Oxide Derivative: Exclusive 6-Nitro Product Versus 4-Nitro Isomers from Analogs

The nitration of 3-bromo-5-methoxypyridine-N-oxide yields exclusively the 6-nitro derivative as the sole reaction product. In contrast, the nitration of the corresponding N-oxides of 3-bromopyridine and 3,5-dibromopyridine yields the 4-nitro compound [1]. This regioselectivity is a direct consequence of the electronic influence exerted by the 5-methoxy substituent, which alters the orientation of electrophilic attack compared to halogen-only analogs. The presence of the methoxy group is thus critical for directing substitution to the 6-position, enabling access to distinct downstream intermediates.

Nitration Regioselectivity Pyridine N-oxide Electrophilic aromatic substitution

Suzuki-Miyaura Cross-Coupling Yield: Demonstrated >85% Efficiency Under Standard Conditions

Under standard Suzuki-Miyaura cross-coupling conditions using Pd(PPh₃)₄ as the catalyst in anhydrous DMF, 3-bromo-5-methoxypyridine achieves a coupling yield exceeding 85% . While a direct yield comparison with 5-bromo-2-methoxypyridine under identical conditions is not available from a single study, cross-study analysis indicates that 5-bromo-2-methoxypyridine often requires more forcing conditions or specialized ligand systems for comparable yields, due to differences in the electron density at the bromine-bearing carbon . This high baseline reactivity of 3-bromo-5-methoxypyridine in Suzuki couplings makes it a preferred electrophilic partner for constructing biaryl linkages in complex molecule synthesis.

Suzuki-Miyaura Cross-coupling Palladium catalysis Biaryl synthesis

Mizoroki-Heck Reaction Performance: 78% Average Yield in a Broad Substrate Scope Study

In a comprehensive study of Mizoroki-Heck reactions with fluorous alkenes, 3-bromo-5-methoxypyridine was among sixteen diverse aromatic bromides and polybromides tested, achieving an average isolated yield of 78% under the optimized protocol [1]. Notably, the study included 3,5-dibromopyridine as a comparator, which also reacted, but the mono-bromo 3-bromo-5-methoxypyridine exhibited efficient coupling without competitive side reactions at the methoxy-substituted position. The reaction conditions (Pd(OAc)₂, n-Bu₄N⁺Br⁻, NaOAc, DMF/THF, 120 °C, air-stable) were robust and scalable (>10 g scale), demonstrating the compound's reliability in industrial-relevant cross-coupling processes.

Mizoroki-Heck Heck reaction Fluorous alkenes Palladium catalysis

Solubility Profile: Quantitative Aqueous Solubility of 0.776 mg/mL and Ethanol Solubility of 100 mg/mL

3-Bromo-5-methoxypyridine exhibits a predicted aqueous solubility (ESOL method) of 0.776 mg/mL (0.00413 mol/L), classifying it as 'moderately soluble' . In ethanol, the solubility increases to 100 mg/mL (531.86 mM) [1]. The calculated LogP values range from 1.51 (XLOGP3) to 2.22 (iLOGP), with a consensus LogP of 1.66 . For comparison, the positional isomer 5-bromo-2-methoxypyridine (CAS 13472-85-0) has a reported density of 1.453 g/mL and a different solubility profile in organic solvents . The moderate aqueous solubility of 3-bromo-5-methoxypyridine, coupled with its favorable lipophilicity, suggests that derivatives may possess improved pharmacokinetic properties in drug discovery programs relative to more hydrophilic or lipophilic analogs.

Solubility LogP Physicochemical properties Formulation

RET Kinase Inhibitor Synthesis: Documented Utility in a Pharmaceutical Patent with 81% Yield in Key Step

3-Bromo-5-methoxypyridine is explicitly claimed and demonstrated as a key intermediate in the synthesis of RET kinase inhibitors, as detailed in Chinese patent CN111548349A [1]. In a representative embodiment, 60 g (322.5 mmol) of 3-bromo-5-methoxypyridine was reacted with sulfamic acid and ethyl propiolate to yield 62.5 g (81.0% yield) of a cyclized product mixture (compounds 2a and 2b) [2]. The patent highlights that the use of this specific intermediate addresses prior art problems of high cost and poor intermediate stability, improving production efficiency and reducing costs [3]. While 5-bromo-2-methoxypyridine is not mentioned in this patent, its different substitution pattern would likely yield distinct regioisomers unsuitable for the targeted RET inhibitor scaffold, underscoring the non-interchangeable nature of these isomers in medicinal chemistry applications.

RET kinase Inhibitor Pharmaceutical intermediate Patent

Synthesis Efficiency: High-Yielding (73%) and Scalable Preparation from 3,5-Dibromopyridine

A robust synthetic route to 3-bromo-5-methoxypyridine has been established from 3,5-dibromopyridine (CAS 625-92-3) using sodium methoxide in DMF, achieving a 73% isolated yield on a 45 g scale (190 mmol) [1]. This compares favorably to an alternative synthesis employing sodium pellets in methanol, which gave a 62% yield [2]. The direct comparator 3,5-dibromopyridine is a symmetrical, more reactive intermediate that can be further elaborated, but its two bromine atoms may lead to over-reaction or require protection strategies. The 73% yield process uses readily available reagents and straightforward purification (silica gel chromatography), making it amenable to larger-scale production. This synthesis demonstrates that 3-bromo-5-methoxypyridine can be prepared efficiently and with good yield, supporting its commercial viability as a building block.

Synthesis Yield Scale-up Process chemistry

High-Value Application Scenarios for 3-Bromo-5-methoxypyridine Based on Validated Evidence


Medicinal Chemistry: Synthesis of RET Kinase Inhibitors and Other Kinase-Targeted Therapeutics

3-Bromo-5-methoxypyridine is a critical building block for the synthesis of RET kinase inhibitors, as demonstrated in patent CN111548349A where it was used to prepare advanced intermediates in 81% yield [1]. The compound's meta-substitution pattern is essential for achieving the correct geometry in the final kinase inhibitor scaffold; substitution with an isomeric bromomethoxypyridine would lead to a different regioisomeric series and likely loss of target binding. Procurement of high-purity 3-bromo-5-methoxypyridine enables medicinal chemistry teams to access this specific chemotype and explore structure-activity relationships (SAR) around the pyridine core. Additionally, its demonstrated utility in Suzuki-Miyaura cross-coupling (>85% yield) allows for efficient diversification of the 3-position, facilitating the parallel synthesis of compound libraries for hit-to-lead optimization. Researchers developing kinase inhibitors, particularly those targeting RET, ALK, or other kinases with a preference for meta-substituted pyridines, should prioritize this building block.

Agrochemical Development: Synthesis of Novel Fungicides via Suzuki Coupling

The robust performance of 3-bromo-5-methoxypyridine in Suzuki-Miyaura cross-coupling (>85% yield with Pd(PPh₃)₄) [1] makes it an ideal starting material for constructing biaryl-containing agrochemicals. A specific application involves the synthesis of kresoxim-methyl derivatives: 3-bromo-5-methoxypyridine undergoes Suzuki coupling with 4-hydroxyphenylboronic acid, followed by reaction with (E)-2-chloromethyl-α-methoxyiminophenylacetate to yield fungicidal compounds effective against powdery mildew and downy mildew across 33 crop diseases . The compound's moderate lipophilicity (LogP ~1.66) [2] and solubility profile suggest that derivatives may possess favorable uptake and translocation properties in plants. Agrochemical researchers seeking to develop next-generation strobilurin analogs or other heterocyclic fungicides will find 3-bromo-5-methoxypyridine a versatile and well-characterized intermediate.

Organic Synthesis Methodology: Development of New Cross-Coupling Protocols

Given its well-defined reactivity profile in Mizoroki-Heck reactions (78% average yield across a diverse substrate set) [1] and its compatibility with palladium-catalyzed transformations under air-stable, scalable conditions , 3-bromo-5-methoxypyridine serves as an excellent model substrate for developing and benchmarking new cross-coupling methodologies. The electron-donating methoxy group and the electron-withdrawing bromine create a polarized bond that is particularly amenable to oxidative addition, a key step in many cross-coupling cycles [2]. Furthermore, its crystalline nature (mp 31-35 °C) facilitates easy handling and accurate weighing. Methodologists seeking to demonstrate the scope and limitations of novel catalysts, ligands, or reaction conditions can reliably use 3-bromo-5-methoxypyridine as a representative heteroaryl bromide, confident that its behavior will be predictive for other substituted pyridines.

Process Chemistry: Scalable Production of Heterocyclic Intermediates

The established synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine in 73% yield on a multi-gram scale (45 g input) [1] provides a reliable route for process chemists to prepare this building block in-house or to evaluate commercial suppliers. The reaction employs standard reagents (NaH, MeOH, DMF) and does not require cryogenic conditions or specialized equipment, reducing both capital expenditure and operational complexity. The compound's stability under ambient storage (recommended 2-8 °C for long-term) simplifies inventory management. For CDMOs and pharmaceutical companies requiring kilogram quantities of this intermediate for clinical or commercial manufacturing, the documented yield and purity benchmarks (≥97% typical, up to 99.5% available from premium suppliers) [2] serve as critical quality metrics for procurement specifications.

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